Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate
Description
Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate (CAS: 477847-52-2) is a heterocyclic compound with the molecular formula C₁₅H₁₁NO₃S₂ and a molecular weight of 317.38 g/mol . The structure comprises a benzothiophene core substituted at the 5-position by a 2-thienylcarbonylamino group and at the 2-position by a methyl ester. Its planar conformation is stabilized by sp² hybridization of the carbons and nitrogens in the benzothiophene and thiophene rings, as confirmed by X-ray crystallography studies .
Properties
IUPAC Name |
methyl 5-(thiophene-2-carbonylamino)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c1-19-15(18)13-8-9-7-10(4-5-11(9)21-13)16-14(17)12-3-2-6-20-12/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGIHAKGHVUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate typically involves the following steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a benzene derivative. This step often requires a palladium-catalyzed coupling reaction under inert conditions.
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Introduction of the Thienylcarbonyl Group: : The thienylcarbonyl group is introduced via an acylation reaction. This can be achieved by reacting the benzothiophene core with 2-thiophenecarbonyl chloride in the presence of a base such as pyridine or triethylamine.
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Formation of the Methyl Ester: : The final step involves esterification, where the carboxylic acid group on the benzothiophene core is converted to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol under suitable conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typical reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Biological Activities
Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate is part of a broader class of benzothiophene derivatives, which are known for their varied pharmacological properties. The following sections detail specific applications and case studies demonstrating the compound's efficacy.
Anticancer Activity
Benzothiophene derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit histone deacetylase activity, which is crucial in cancer cell proliferation and survival. A study highlighted that benzothiophene amide derivatives could induce apoptosis in neoplastic cells, thereby inhibiting tumor growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study focused on bioactive 2-substituted benzothiophene derivatives demonstrated significant inhibition of leukotriene synthesis, suggesting potential for treating inflammatory diseases . The mechanism involves dual inhibition of 5-lipoxygenase and cyclooxygenase pathways, enhancing the anti-inflammatory effects while minimizing side effects.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated using the Cup plate method against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers synthesized a series of benzothiophene derivatives, including this compound. These compounds were tested against several cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation. The study concluded that structural modifications could enhance anticancer activity, paving the way for future drug development .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanism of benzothiophene derivatives highlighted their ability to modulate inflammatory pathways. This compound was found to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .
Mechanism of Action
The mechanism by which Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Ethyl 5-Aminobenzo[b]selenophene-2-Carboxylate
- Molecular Formula: C₁₁H₁₁NO₂Se
- Molecular Weight : 292.18 g/mol
- Key Features: Replaces the benzothiophene sulfur with selenium (Se) and lacks the thienylcarbonylamino substituent.
- Synthesis: Prepared via reductive amination of ethyl 5-aminobenzo[b]selenophene-2-carboxylate with formaldehyde and NaBH₃CN .
- Bioactivity: Selenium analogs often exhibit improved antioxidant properties but may face metabolic instability due to Se–C bond susceptibility.
Methyl 5-Aminobenzo[b]thiophene-2-Carboxylate
- Molecular Formula: C₁₀H₉NO₂S
- Molecular Weight : 207.25 g/mol
- Key Features: Lacks the thienylcarbonylamino group at the 5-position.
- Synthesis: Derived from Gewald reactions or direct esterification of 5-aminobenzo[b]thiophene-2-carboxylic acid .
- Comparison: Reactivity: The free amino group enables further functionalization (e.g., acylation, sulfonation), unlike the target compound’s pre-functionalized 5-position. Solubility: The absence of the bulky thienylcarbonyl group increases hydrophilicity (logP ~2.1 vs. ~3.5 for the target compound).
Methyl 2-(Thiophene-2-Carboxamido)Benzoate
- Molecular Formula: C₁₄H₁₁NO₃S
- Molecular Weight : 273.30 g/mol
- Key Features : Benzene ring replaces benzothiophene, with a thiophene-2-carboxamido group at the 2-position.
- Synthesis: Prepared via coupling of methyl anthranilate with 2-thiophenoyl chloride .
- Comparison :
- Planarity : Both compounds exhibit planar conformations, but the benzothiophene core in the target compound enhances π-stacking interactions.
- Bioactivity : The benzothiophene moiety may improve binding to hydrophobic enzyme pockets compared to the simpler benzene derivative.
Methyl 5-{[(4-Fluorophenyl)Sulfonyl]Amino}-1-Benzothiophene-2-Carboxylate
- Molecular Formula: C₁₆H₁₂FNO₄S₂
- Molecular Weight : 365.40 g/mol
- Key Features: Substituted with a 4-fluorophenylsulfonyl group instead of thienylcarbonylamino.
- Comparison :
Biological Activity
Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate (CAS: 477847-52-2) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H11NO3S2
- Molar Mass : 317.38 g/mol
- CAS Number : 477847-52-2
Structure
The compound features a benzothiophene moiety, which is known for its diverse biological activities. The thienylcarbonyl group enhances its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that benzothiophene derivatives, including this compound, exhibit significant anticancer properties. They are believed to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- HDAC Inhibition : By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in neoplastic cells.
- Differentiation Induction : They may promote terminal differentiation in cancer cells, reducing their malignant potential.
Inflammatory and Autoimmune Disease Modulation
The compound has also shown promise in the treatment of autoimmune and inflammatory diseases. Its ability to modulate the immune response may be attributed to its effects on histone acetylation and gene expression related to inflammation.
Neuroprotective Effects
Research suggests that benzothiophene derivatives can be beneficial in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Study 1: Anticancer Activity
A study published in MDPI demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Study 2: Inflammatory Response Modulation
In a preclinical model of inflammation, the compound reduced levels of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory disorders. The study indicated a significant reduction in inflammation markers after administration of the compound .
Study 3: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, providing a basis for further research into its application for neurodegenerative diseases .
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal synthetic routes for Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer: The synthesis of structurally analogous compounds, such as methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride, involves coupling reactions between thiophene-2-carbonyl chloride and substituted benzothiophene precursors (e.g., methyl anthranilate derivatives) in inert solvents like benzene or dichloromethane . Optimization typically focuses on:
- Catalyst selection: Triethylamine is commonly used to neutralize HCl byproducts .
- Purification: Recrystallization from ethanol or methanol-water gradients improves purity .
- Reaction time and temperature: Extended stirring at room temperature (3–24 hours) enhances conversion rates .
A comparative analysis of yields and purity for similar compounds is shown below:
| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Methyl anthranilate + 2-thienoyl chloride | Benzene | Triethylamine | 78 | >95 | |
| Cyclohexenyl derivatives | CH₂Cl₂ | None | 67 | 90 |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and hybridization states (e.g., sp² carbons in aromatic systems) .
- Infrared (IR) Spectroscopy: Identifies functional groups such as C=O (1650–1750 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .
- X-ray Crystallography: Resolves molecular conformation, planarity, and hydrogen-bonding networks. For example, torsion angles (e.g., 179.6° for C4–C5–N1–C6) confirm near-planar geometries in analogous compounds .
Q. How do structural analogs of this compound compare in terms of reactivity and biological activity?
- Methodological Answer: Substitution patterns on the benzothiophene and thiophene rings significantly influence properties. For example:
- Amino vs. nitro groups: Amino groups enhance binding affinity to biological targets, while nitro groups increase electrophilicity .
- Ring position: 5-Amino derivatives exhibit higher reactivity in coupling reactions than 7-substituted analogs .
Key analogs and their similarity indices (SI) are listed below:
| Compound Name | CAS Number | SI | Notable Feature |
|---|---|---|---|
| Methyl 7-amino-benzo[b]thiophene-2-carboxylate | 20699-86-9 | 0.94 | Higher solubility in polar solvents |
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | 20699-85-x | 0.87 | Enhanced electrophilic reactivity |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
- Methodological Answer: SHELX software (e.g., SHELXL, SHELXS) is critical for refining crystal structures. For example:
- Planarity analysis: Torsion angles (e.g., C4–C5–N1–C6 = 179.6°) confirm trans-configuration across the C5–N1 bond .
- Hydrogen bonding: O–H···O interactions (2.70–2.85 Å) stabilize dimer formation in the crystal lattice .
- Displacement parameters: Isotropic refinement of H atoms (Uiso = 1.2Ueq) ensures accurate thermal motion modeling .
Q. What strategies address discrepancies between computational predictions and experimental data for electronic properties or reactivity?
- Methodological Answer:
- Hybrid DFT calculations: Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate electronic transitions .
- Reactivity validation: Test predicted electrophilic sites (e.g., C5–N1 bond) via nucleophilic substitution assays. For example, unexpected steric hindrance in nitro derivatives may reduce reactivity despite computational predictions .
- Statistical refinement: Use R-factors (<5%) and goodness-of-fit (GOF >0.9) to assess crystallographic model accuracy .
Q. What mechanistic insights guide the compound’s potential as a bioactive molecule?
- Methodological Answer:
- Binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity to targets like kinases or GPCRs .
- Structure-activity relationship (SAR) studies: Modify substituents (e.g., replacing thienylcarbonyl with benzoyl) to assess impact on bioactivity .
- Enzymatic inhibition: Evaluate IC₅₀ values in dose-response assays using related inhibitors (e.g., nocodazole derivatives) as benchmarks .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer:
- Controlled hydrolysis experiments: Compare degradation rates in HCl (0.1–1.0 M) via HPLC monitoring .
- Protective group strategies: Introduce tert-butyloxycarbonyl (Boc) groups to stabilize the amino moiety during synthesis .
- pH-dependent NMR: Track protonation states of the thiophene ring (pH 2–10) to identify unstable conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
